molecular formula C10H13BF2O4 B2876972 3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid CAS No. 2096336-94-4

3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid

Cat. No.: B2876972
CAS No.: 2096336-94-4
M. Wt: 246.02
InChI Key: PAHKAOHONFWRRE-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid is a chemical compound with the molecular formula C10H10F2O4B. It is a boronic acid derivative, which is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms, a methoxyethoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoro-2-methylphenol.

    Borylation Reaction: The phenol is subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

    Methoxyethoxylation: The intermediate product is then reacted with 2-methoxyethanol under basic conditions to introduce the methoxyethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms a new carbon-carbon bond, resulting in biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The compound can undergo reduction reactions to remove the boronic acid group, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts for cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used as bases in these reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Hydrocarbons: Formed through reduction of the boronic acid group.

Scientific Research Applications

3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Medicinal Chemistry: The compound is used in the design and synthesis of boron-containing drugs, which can exhibit unique biological activities.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its ability to form stable carbon-boron bonds.

    Biological Research: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid is primarily related to its ability to form stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms and the methoxyethoxy group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-methoxyphenylboronic acid: Similar structure but lacks the methoxyethoxy group.

    2-Methyl-3,5-difluorophenylboronic acid: Similar structure but lacks the methoxyethoxy group.

    4-(2-Methoxyethoxy)phenylboronic acid: Similar structure but lacks the fluorine atoms.

Uniqueness

3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid is unique due to the combination of its functional groups. The presence of both fluorine atoms and the methoxyethoxy group can enhance its reactivity and selectivity in chemical reactions. Additionally, the methyl group on the phenyl ring can influence the compound’s steric and electronic properties, making it a valuable building block in organic synthesis.

Properties

IUPAC Name

[3,5-difluoro-4-(2-methoxyethoxy)-2-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O4/c1-6-7(11(14)15)5-8(12)10(9(6)13)17-4-3-16-2/h5,14-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHKAOHONFWRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1C)F)OCCOC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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